Paraquat dichloride

Übersicht

Beschreibung

Paraquat dichloride, commonly referred to as “paraquat”, is one of the most widely used herbicides registered in the United States . It is a non-volatile white crystalline solid, melting and decomposing at 300°C . It is extremely soluble in water and practically insoluble in most organic solvents . It is used as a post-emergence directed application & pre-plant application in many crops .

Synthesis Analysis

Paraquat is synthesized and analyzed using various methods. The sample preparation includes liquid–liquid extraction, solid-phase extraction based on different novel materials, microextraction methods, and other methods . Analytical methods for quantifying Paraquat, such as different chromatography and spectroscopy methods, electrochemical methods, and immunological methods, are illustrated and compared .Molecular Structure Analysis

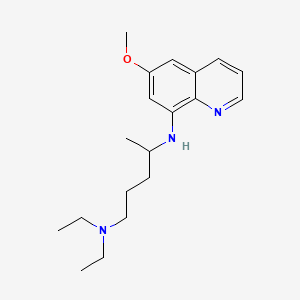

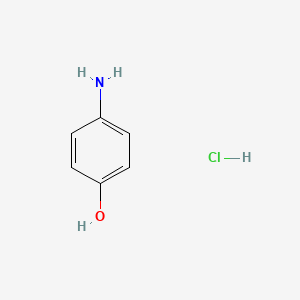

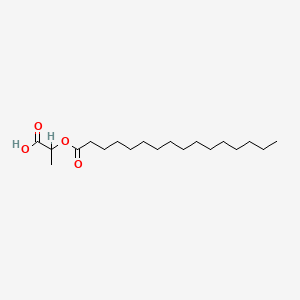

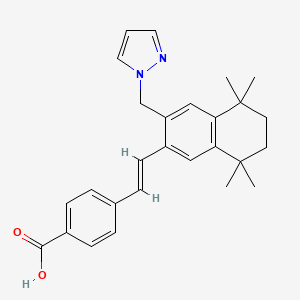

Paraquat, also known as N,N′-dimethyl-4,4′-bipyridinium dichloride or methyl viologen, is an organic compound with the chemical formula [(C6H7N)2]Cl2 . It is classified as a viologen, a family of redox-active heterocycles of similar structure .Chemical Reactions Analysis

Paraquat functions as an electron acceptor, disrupting respiration in plants by forming the monocation . The free electrons from photosystem I react with the paraquat ion to give the free radical form .Physical And Chemical Properties Analysis

Paraquat is a non-volatile white crystalline solid, melting and decomposing at 300°C . It is extremely soluble in water and practically insoluble in most organic solvents . Paraquat is formulated as the dichloride salt .Wissenschaftliche Forschungsanwendungen

Lung Toxicity and Treatment

- Mechanisms and Clinical Features : Paraquat primarily accumulates in the lung, where it causes toxicity through redox cycling and intracellular oxidative stress generation. This review discusses the significant findings related to lung toxicity and treatments for human poisonings caused by Paraquat (Dinis-Oliveira et al., 2008).

Environmental and Ecological Impact

- Impact on Soil Arthropods : Research in Indonesia showed that Paraquat application affects the presence and population of soil arthropods in rice, oil palms, and corn fields. However, the population tends to increase slightly 8 to 12 weeks after application (Nurulalia, Mubin, & Dadang, 2021).

Impact on Aquatic Ecosystems

- Histological Impact on Freshwater Fish : A study on the freshwater fish Channa punctatus revealed significant histological damage in vital organs (gills, liver, kidney) upon exposure to Paraquat, indicating its harmful effects on aquatic life (Badroo, Nandurkar, & Khanday, 2020).

Neurological Implications

- Association with Parkinson’s Disease : The National Toxicology Program conducted a scoping review to evaluate the association between Paraquat exposure and Parkinson’s disease. This extensive review included human epidemiological evidence, experimental animal studies, and in vitro studies (Boyd et al., 2020).

Cellular and Molecular Studies

- Induction of Apoptosis in Rat Cortical Cells : Paraquat was found to induce apoptosis in rat cortical cell cultures, suggesting its potential neurotoxic effects at the cellular level (Kim, Kim, & Moon, 2004).

Residue Analysis in Agricultural Products

- Paraquat Residue in Oil Palm Fruits : A study assessing paraquat residue in oil palm fruits from plantations in Indonesia found no detectable residue, indicating minimal risk of contamination in these agricultural products (Nurulalia, Mubin, & Dadang, 2022).

Wirkmechanismus

Target of Action

Paraquat dichloride, commonly referred to as “paraquat” or “methyl viologen”, is a broad-spectrum contact herbicide . It primarily targets green plant tissues, particularly leaves and stems . It acts upon direct contact with plant tissues . In humans, it is known that the alveolar epithelial cells of the lung selectively concentrate paraquat .

Mode of Action

Paraquat functions as an electron acceptor, disrupting respiration in plants by forming a monocation . It interferes with electron transfer, a process that is common to all life . It works by targeting the chloroplast and diverting the flow of electrons from ‘Photosystem I,’ which results in the production of toxic reactive super oxides that rapidly disintegrate cell membranes and tissues . When these cell membranes are destroyed, water quickly escapes from the plant, causing their dehydration .

Biochemical Pathways

Paraquat deviates electron flow from photosystem that inhibits reduction of oxidized nicotinamide adenine dinucleotide phosphate (NADP +) during photosynthesis to produce PQ + . The toxicity of paraquat stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments .

Pharmacokinetics

It is known that paraquat can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .

Result of Action

Paraquat is highly toxic to humans. Ingestion of even small amounts can lead to severe poisoning, multi-organ failure, and even death . It has been linked to a variety of human health effects, including lung fibrosis, liver tumors, and Parkinson’s disease . It is also extremely toxic to animals .

Action Environment

Paraquat is very water-soluble, which can potentially facilitate contaminant movement through the water cycle and enable paraquat to reach surface waters through runoff . Paraquat readily sorbs to clays and the carboxylic and phenolic groups associated with natural organic material (nom) in soil . Therefore, it is relatively immobile in soils; up to 99.99% of applied paraquat is expected to sorb to the soil . Environmental factors such as soil composition and rainfall can influence the action, efficacy, and stability of paraquat .

Safety and Hazards

Paraquat is toxic by the oral route and is an irritant to skin and eyes . It is highly toxic by the inhalation (lungs) route . If a person survives the toxic effects of paraquat poisoning, long-term lung damage (scarring) is highly likely . Other long-term effects may also occur, including kidney failure, heart failure, and esophageal strictures (scarring of the swallowing tube that makes it hard for a person to swallow) .

Zukünftige Richtungen

The EPA is proposing new measures to reduce risks associated with paraquat in order to better protect human health and the environment . These measures include prohibiting aerial application for all uses and use sites except cotton desiccation, prohibiting pressurized handgun and backpack sprayer application methods on the label, and requiring enclosed cabs if the area treated in a 24-hour period is more than 80 acres .

Biochemische Analyse

Biochemical Properties

Paraquat dichloride disrupts the photosynthetic process in plants by interfering with the electron-transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress . This results in damage to plant cells and tissues, eventually causing death . In humans and animals, it induces oxidative stress, mitochondrial dysfunction, and neuronal cell loss .

Cellular Effects

This compound is known to cause widespread damage to various types of cells, including liver, kidney, and lung cells . It disrupts the electron transport chain in mitochondria, leading to extensive damage to mitochondria and toxicity to cells . It also influences cell function by inducing apoptosis and lipid peroxidation, which may be responsible for the organ damage .

Molecular Mechanism

The molecular mechanism of this compound’s toxicity stems from its ability to both accept and release electrons in cellular environments, disrupting internal redox cycling . This leads to the formation of reactive oxygen species, which are highly reactive and contribute to the genotoxicity and cytotoxicity of this compound .

Temporal Effects in Laboratory Settings

This compound is recognized for its notable thermal stability, rendering it resistant to decomposition under standard usage conditions . Over time, it can persist in soil for extended periods, affecting non-target plants and potentially leaching into groundwater .

Dosage Effects in Animal Models

In animals, this compound shows a moderate degree of toxicity. The oral median lethal dose (LD 50) for various species ranges from 22 to 262 mg/kg . The toxicity is particularly severe in the lung due to selective and energy-dependent accumulation in this organ .

Metabolic Pathways

This compound undergoes a reduction-oxidation reaction cycle and is very water-soluble. It is typically excreted in urine within 6–24 hours in the same chemical form as it was ingested .

Transport and Distribution

This compound is rapidly absorbed after ingestion. Even though about 90% of the absorbed this compound is excreted as a parent compound through the kidneys within the first 24 hours, it will accumulate selectively in the lungs in the polyamine uptake system .

Subcellular Localization

This compound is endocytosed by cells and its multiple, subcellular localizations indicate it may potentially be involved in subcellular-level functions . More importantly, this compound distributing preferentially into certain vesicles demonstrates its selective targeting which may affect cargoes carried by these vesicles .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Paraquat dichloride involves the reaction of N,N'-dimethyl-4,4'-bipyridinium dichloride with sodium dichromate in the presence of sulfuric acid.", "Starting Materials": [ "N,N'-dimethyl-4,4'-bipyridinium dichloride", "Sodium dichromate", "Sulfuric acid", "Water" ], "Reaction": [ "Mix N,N'-dimethyl-4,4'-bipyridinium dichloride, sodium dichromate, sulfuric acid and water in a reaction vessel", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry it under vacuum", "Recrystallize the product from hot water to obtain Paraquat dichloride" ] } | |

| 1910-42-5 | |

Molekularformel |

C12H14ClN2+ |

Molekulargewicht |

221.70 g/mol |

IUPAC-Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |

InChI-Schlüssel |

PHBHFYCOBFRUKJ-UHFFFAOYSA-M |

Verunreinigungen |

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%. |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |

Kanonische SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-] |

Aussehen |

Solid powder |

Siedepunkt |

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F) decomposes |

Color/Form |

Yellow solid Off-white powder ...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it. Yellow-white hygroscopic powde |

Dichte |

1.24 |

melting_point |

Colorless crystals; mp: 300 °C (decomposes); very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants; corrosive to metal; non-volatile /Paraquat dichloride/ A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/ 572 °F (decomposes) |

| 1910-42-5 | |

Physikalische Beschreibung |

Yellow, odorless solid; [HSDB] Technical grade is a dark red solution; [CHEMINFO] Commercially available as an aqueous solution with surfactants; [ACGIH] [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

In water, 6.2X10+5 mg/L at 20 °C Practically insoluble in organic solvents. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Gramoxone Methyl Viologen Paragreen A Paraquat Viologen, Methyl |

Dampfdruck |

0.0000001 [mmHg] VP: Approximately 0 mm at 20 °C Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/ <7.5X10-8 mm Hg at 25 °C <0.0000001 mmHg |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

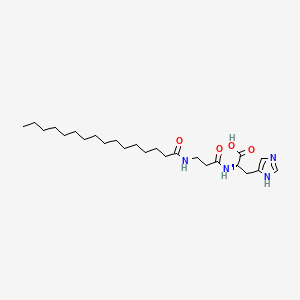

![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)

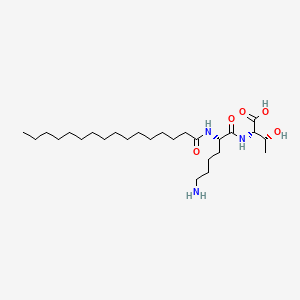

![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1678361.png)